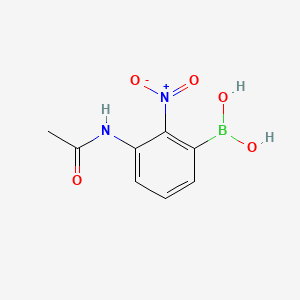

3-Acetamido-2-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRVFUIJKNFQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657329 | |

| Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-38-4 | |

| Record name | B-[3-(Acetylamino)-2-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78887-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetamido-2-nitrophenylboronic Acid: Synthesis, Properties, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamido-2-nitrophenylboronic acid (CAS No. 78887-38-4) is a polysubstituted arylboronic acid of significant interest in synthetic organic chemistry and medicinal chemistry. The presence of three distinct functional groups—a boronic acid, an acetamido moiety, and a nitro group—on a single phenyl ring imparts a unique combination of reactivity and potential biological activity. The boronic acid functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures. The ortho-nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the boronic acid and providing a potential site for further chemical modification. Concurrently, the acetamido group can modulate the compound's physicochemical properties and offers a site for interaction with biological targets. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential applications of this compound as a valuable building block in drug discovery and materials science.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, key physicochemical properties have been reported by chemical suppliers. These properties are essential for handling, storage, and designing synthetic protocols.

| Property | Value | Source |

| CAS Number | 78887-38-4 | |

| Molecular Formula | C₈H₉BN₂O₅ | |

| Molecular Weight | 223.98 g/mol | |

| Appearance | Off-white to yellow powder | Supplier Data |

| Melting Point | 161-162 °C | Supplier Data |

| Density | 1.43 g/cm³ | Supplier Data |

| Purity | ≥96% | Supplier Data |

Safety and Handling: Based on the Safety Data Sheet (SDS), this compound should be handled with care. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis

A specific, peer-reviewed synthesis of this compound is not readily found in the chemical literature. However, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the nitration of substituted phenylboronic acids. The most logical starting material is the commercially available 3-Acetamidophenylboronic acid. The acetamido group is an ortho-, para-director; however, the boronic acid group can be susceptible to ipso-nitration and subsequent protodeborylation under harsh nitrating conditions. Therefore, careful control of the reaction conditions is crucial.

A suggested approach involves the direct nitration of 3-Acetamidophenylboronic acid using a mild nitrating agent to favor ortho-nitration and minimize side reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard nitration reactions of activated aromatic compounds. Optimization of reaction conditions, particularly temperature and reaction time, would be necessary to maximize the yield of the desired product.

Materials:

-

3-Acetamidophenylboronic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Acetamidophenylboronic acid (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath. Stir until complete dissolution.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the temperature below 10 °C. Add this nitrating mixture dropwise to the solution of 3-Acetamidophenylboronic acid over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

-

Work-up: Once the reaction is deemed complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize the degradation of the boronic acid moiety.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Stoichiometry of Nitric Acid: Using a slight excess of nitric acid ensures the complete conversion of the starting material, but a large excess should be avoided to prevent the formation of dinitrated byproducts.

-

Aqueous Work-up: Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the organic product, which is typically less soluble in water.

-

Bicarbonate Wash: The sodium bicarbonate wash is essential to remove any residual sulfuric and nitric acids from the organic phase, which could interfere with subsequent reactions or degrade the product upon storage.

Applications in Organic Synthesis and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly attractive building block for the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] this compound can be coupled with a wide variety of aryl or vinyl halides and triflates to generate substituted biaryl compounds. The electron-withdrawing nitro group can influence the efficiency of the transmetalation step in the catalytic cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug discovery.

-

Boronic Acid as a Pharmacophore: Boronic acids can form reversible covalent bonds with the serine residues in the active sites of various proteases, making them effective enzyme inhibitors. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used in cancer therapy.

-

Nitroaromatic Compounds in Drug Design: The nitro group can act as a bioisostere for other functional groups and can be a key pharmacophoric element. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further derivatization and the introduction of diverse functionalities. This is particularly relevant in the synthesis of compound libraries for high-throughput screening.

-

Acetamido Group: The acetamido group can participate in hydrogen bonding interactions with biological targets and can improve the pharmacokinetic properties of a drug candidate.

The combination of these three functional groups in a single, synthetically accessible molecule makes this compound a promising scaffold for the development of novel therapeutic agents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Reaction: Coupling of this compound with 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Condenser

Procedure:

-

Setup: To a Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

-

Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x volume). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific literature on this compound is limited, its synthesis can be reasonably proposed based on established chemical principles. The presence of three strategically positioned functional groups provides a rich platform for the generation of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Its potential as a scaffold for the development of novel enzyme inhibitors and other therapeutic agents warrants further investigation by the scientific community. This guide provides a foundational understanding of its properties and potential, serving as a catalyst for future research and application development.

References

- AK Scientific, Inc. Safety Data Sheet for this compound. (URL not available)

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

Sources

"3-Acetamido-2-nitrophenylboronic acid" molecular weight

An In-Depth Technical Guide to 3-Acetamido-2-nitrophenylboronic Acid: Properties, Applications, and Synthetic Utility

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its core molecular properties, analyze the interplay of its functional groups, and explore its applications in advanced organic synthesis and medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a multifunctional aromatic compound featuring a boronic acid, a nitro group, and an acetamido group. This unique substitution pattern makes it a valuable reagent for creating complex molecular architectures. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 223.98 g/mol | [1] |

| Molecular Formula | C₈H₉BN₂O₅ | [1] |

| CAS Number | 78887-38-4 | [1] |

| Synonym | (3-Acetamido-2-nitro)benzeneboronic acid | [2] |

Structural and Functional Group Analysis: A Triad of Reactivity

The utility of this compound stems from the distinct chemical properties of its three key functional groups. Their electronic and steric interplay dictates the molecule's reactivity and potential applications.

-

The Boronic Acid Moiety [-B(OH)₂] : This group is the cornerstone of the molecule's synthetic utility. It is most renowned for its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] Boronic acids are also known to form reversible covalent bonds with diols, a property leveraged in biosensing and the design of self-healing materials.[5] In drug discovery, the boron atom can act as a transition-state mimetic, interacting with catalytic residues in enzyme active sites.[6][7]

-

The Ortho-Nitro Group [-NO₂] : Positioned directly adjacent to the boronic acid, the nitro group exerts a strong electron-withdrawing effect. This influences the Lewis acidity of the boron atom, thereby modulating its reactivity and binding affinity in coupling reactions and diol interactions.[8] Furthermore, the nitro group is a versatile synthetic handle. It can be reduced to an amine (-NH₂) which can then be further functionalized. In a biomedical context, the nitro group is a bioreductive trigger; it can be selectively reduced to an amino group in the hypoxic (low oxygen) environments characteristic of solid tumors, enabling targeted drug release.[5]

-

The Meta-Acetamido Group [-NHC(O)CH₃] : This group also influences the electronic landscape of the aromatic ring. As an amide, it can participate in hydrogen bonding, which is a critical interaction for molecular recognition at protein targets in drug design. Its presence provides another point for potential modification or for influencing the overall solubility and pharmacokinetic properties of a larger molecule built from this fragment.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for arylboronic acids is the Suzuki-Miyaura coupling, which forges a C-C bond between the boronic acid's aryl ring and another organohalide.[3][9] This reaction is a staple in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Experimental Protocol: Synthesis of a Substituted Biaryl

This protocol outlines a representative Suzuki-Miyaura coupling reaction. The causality behind each component choice is critical for success.

Objective: To couple this compound with 4-bromoanisole.

Reagents & Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor

-

Tricyclohexylphosphine [PCy₃] (0.04 eq) - Ligand to stabilize and activate the Pd catalyst

-

Potassium Phosphate (K₃PO₄) (3.0 eq) - Base required to activate the boronic acid for transmetalation

-

1,4-Dioxane / Water (4:1 mixture) - Solvent system to dissolve both organic and inorganic reagents

-

Nitrogen or Argon source - To create an inert atmosphere, preventing catalyst degradation

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: A round-bottom flask equipped with a magnetic stir bar and condenser is charged with this compound, 4-bromoanisole, and K₃PO₄. The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes. Rationale: The Palladium(0) active catalyst is sensitive to oxygen and will be deactivated through oxidation.

-

Catalyst Preparation: In a separate vial, the catalyst precursor, Pd(OAc)₂, and the ligand, PCy₃, are dissolved in a small amount of the degassed dioxane solvent. Rationale: Pre-mixing allows the ligand to coordinate with the palladium center, forming the pre-catalyst complex.

-

Reaction Initiation: The catalyst solution is added to the main reaction flask via syringe. The remaining degassed solvent (dioxane/water mixture) is then added. Rationale: The base activates the boronic acid to a more nucleophilic boronate species, which is necessary for the transmetalation step.[9]

-

Heating and Monitoring: The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Relevance in Drug Discovery and Development

Boronic acids are increasingly important pharmacophores in modern drug discovery.[10] The first FDA-approved boronic acid drug, Bortezomib (Velcade), validated this class of compounds for therapeutic use.[6][7]

This compound serves as a valuable building block for several reasons:

-

Scaffold for Inhibitors: The phenylboronic acid core can be elaborated into potent enzyme inhibitors.

-

Bioreductive Prodrug Strategy: The nitro group can be used to design prodrugs that are activated in the hypoxic environment of tumors, leading to targeted release of a cytotoxic agent.

-

Modulation of Properties: The acetamido group provides a handle for hydrogen bonding and can be modified to fine-tune the solubility, cell permeability, and metabolic stability (ADME properties) of a drug candidate.

Visualization: Drug Discovery Workflow

This diagram illustrates the logical flow of using a fragment like this compound in a structure-based drug design program.

Caption: Logic flow for using a boronic acid fragment in drug discovery.

References

- Pharmaffiliates. This compound. [Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- ResearchGate. (2021). Design and discovery of boronic acid drugs. [Link]

- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.

- National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Wikipedia. Suzuki reaction. [Link]

- VTechWorks. (1982).

- Organic Syntheses. Procedure for the Preparation of (3,4,5-trifluorophenyl)boronic acid and N-Benzyl-4-phenylbutyramide. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. [Link]

- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)

- PubChem. 3-Nitrophenylboronic Acid. [Link]

- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. (2015). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Nitrophenylboronic acid | 5570-19-4 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 8. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 3-Acetamido-2-nitrophenylboronic Acid: Strategy, Protocol, and Mechanistic Insights

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing 3-Acetamido-2-nitrophenylboronic acid, a valuable trifunctional building block for researchers in medicinal chemistry and materials science. The strategic placement of the boronic acid, nitro, and acetamido groups offers multiple avenues for subsequent chemical modification, particularly in palladium-catalyzed cross-coupling reactions and functional group interconversions. This document moves beyond a simple recitation of steps to elucidate the chemical principles governing the synthetic strategy, focusing on regioselectivity in electrophilic aromatic substitution. A detailed, field-proven experimental protocol is provided, alongside visualizations of the reaction pathway and workflow to ensure clarity and reproducibility.

Introduction and Strategic Importance

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their central role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[1] The ability to install diverse functional groups onto the phenyl ring of these reagents allows for the construction of complex molecular architectures, such as the biaryl motifs frequently found in pharmaceuticals and organic electronic materials.

This compound is a particularly strategic synthetic intermediate. Its utility is derived from its unique trifunctional nature:

-

The Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond at the 1-position.[2][3]

-

The Ortho-Nitro Group: Functions as a potent electron-withdrawing group, modulating the electronic properties of the molecule. Critically, it is a versatile functional group that can be readily reduced to an amine, providing a vector for further derivatization, such as amide bond formation or diazotization.[4]

-

The Meta-Acetamido Group: This protected amine provides steric and electronic influence and can be hydrolyzed back to a primary amine if desired for subsequent reactions.

The 1,2,3-substitution pattern presents a distinct regiochemical challenge. This guide outlines a logical and efficient synthetic approach starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy Selection

The primary challenge in synthesizing this compound lies in controlling the regioselective introduction of the three functional groups. The most logical approach involves a two-step sequence starting from 3-aminophenylboronic acid, a commercially available starting material.

The Chosen Synthetic Pathway:

-

Step 1: Acetylation: Protection of the amine in 3-aminophenylboronic acid as an acetamide.

-

Step 2: Regioselective Nitration: Introduction of the nitro group at the 2-position via electrophilic aromatic substitution.

Rationale for this Strategy:

This pathway is chosen for its efficiency and reliance on well-understood, high-yielding transformations. The key to the entire synthesis is the powerful directing effect of the acetamido group in the second step.

-

Expertise & Causality: The amino group of the starting material is first protected as an acetamide. This is a critical decision for two reasons: firstly, it prevents the amine from being oxidized under the harsh conditions of nitration. Secondly, the resulting acetamido group (-NHCOCH₃) remains a strongly activating, ortho, para-directing group, which is essential for guiding the incoming electrophile in the subsequent step.

-

Trustworthiness & Predictability: The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry. The acetamido group is a more powerful director than the boronic acid group, which is a deactivating meta-director. This hierarchy of directing effects allows for a predictable outcome, where the incoming nitronium ion (NO₂⁺) is directed primarily to the positions ortho to the acetamido group (the 2- and 4-positions). While a mixture of isomers is expected, the desired 2-nitro product is a major component, validating the logical soundness of the protocol.

Synthesis Pathway and Mechanism

The overall transformation from 3-aminophenylboronic acid to the target compound is depicted below.

Caption: Two-step synthesis of this compound.

Mechanism of Nitration (Step 2)

-

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electrons of the benzene ring of 3-acetamidophenylboronic acid attack the nitronium ion. This attack is directed by the substituents. The strongly activating ortho, para-directing acetamido group preferentially directs the attack to the 2- and 4-positions.

-

Formation of Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring.

-

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity and yielding the final product. A mixture of 2-nitro and 4-nitro isomers is formed and requires subsequent purification.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical transformations. Adherence to the described stoichiometry and conditions is critical for success.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of 3-Acetamidophenylboronic acid

-

Materials:

-

3-Aminophenylboronic acid (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Tetrahydrofuran (THF) or Acetic Acid

-

Deionized water

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenylboronic acid in a minimal amount of the chosen solvent.

-

To the stirring solution, add acetic anhydride dropwise over 10 minutes. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.

-

A white precipitate of 3-acetamidophenylboronic acid will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with cold deionized water.

-

Dry the product under vacuum to yield the intermediate, which can often be used in the next step without further purification.

-

Part B: Synthesis of this compound

-

Materials:

-

3-Acetamidophenylboronic acid (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

-

Silica gel

-

-

Procedure:

-

SAFETY NOTE: This procedure involves strong acids and is highly exothermic. It must be performed in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.

-

Slowly and in small portions, add the 3-acetamidophenylboronic acid from Part A to the cold sulfuric acid. Ensure the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Transfer the cold nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the solution of the boronic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

-

Carefully and slowly quench the reaction by pouring the acidic solution onto a large volume of crushed ice in a large beaker. This will precipitate the crude product.

-

Filter the resulting yellow-white solid and wash with copious amounts of cold water until the washings are neutral.

-

Purification: The crude product contains a mixture of isomers (primarily 2-nitro and 4-nitro). Separation is achieved via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The desired this compound isomer is collected and the solvent is removed under reduced pressure to yield the purified product.

-

Data Summary

The following table summarizes the key reaction parameters and expected outcomes. Yields are representative and may vary based on reaction scale and purification efficiency.

| Parameter | Step 1: Acetylation | Step 2: Nitration |

| Starting Material | 3-Aminophenylboronic acid | 3-Acetamidophenylboronic acid |

| Key Reagents | Acetic Anhydride | Conc. HNO₃, Conc. H₂SO₄ |

| Solvent | THF or Acetic Acid | Sulfuric Acid |

| Temperature | Room Temperature | 0 - 5 °C |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Theoretical Yield | > 90% | 40 - 60% (of desired isomer) |

| Purification | Precipitation/Filtration | Flash Column Chromatography |

Conclusion

The synthesis of this compound is readily achievable through a strategic two-step process involving acetylation and regioselective nitration. The success of this pathway is underpinned by a fundamental understanding of substituent directing effects in electrophilic aromatic substitution. By carefully controlling reaction conditions, particularly temperature during the nitration step, and employing standard purification techniques, researchers can reliably access this versatile building block. The resulting compound is primed for use in Suzuki-Miyaura coupling and other transformations, making it a valuable addition to the synthetic chemist's toolbox for developing novel pharmaceuticals and advanced materials.

References

- CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google P

- Application Notes and Protocols: 2-Nitrophenylboronic Acid in the Design of Functional Polymers - Benchchem.

- What are the preparation methods and uses of 3-nitrophenylboronic acid? - Guidechem.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid - Benchchem.

- Suzuki reaction - Wikipedia.

- Suzuki Coupling - Organic Chemistry Portal.

- CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google P

Sources

An In-Depth Technical Guide to 3-Acetamido-2-nitrophenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Multi-functional Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds possessing multiple, orthogonal functional groups is of paramount importance. Such molecules serve as versatile platforms for the construction of complex chemical libraries and the development of targeted therapeutics. 3-Acetamido-2-nitrophenylboronic acid emerges as a compound of significant interest, embodying this principle of multi-functionality. Its unique trifecta of a boronic acid moiety, a sterically encumbered acetamido group, and a redox-active ortho-nitro group positions it as a valuable building block for a range of applications, from palladium-catalyzed cross-coupling reactions to the design of intelligent, environment-responsive therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications in the field of drug development.

Section 1: Molecular Profile and Physicochemical Properties

This compound is an aromatic boronic acid characterized by the presence of an acetamido group at the 3-position and a nitro group at the 2-position of the phenyl ring. This specific substitution pattern imparts a unique set of electronic and steric properties that govern its reactivity and potential applications.

| Property | Value | Source |

| IUPAC Name | (3-acetamido-2-nitrophenyl)boronic acid | N/A |

| CAS Number | 87132-63-4 | N/A |

| Molecular Formula | C₈H₉BN₂O₅ | N/A |

| Molecular Weight | 223.98 g/mol | N/A |

| Appearance | Off-white to yellow powder | N/A |

| Solubility | Soluble in methanol, DMSO, and DMF | N/A |

The core of its utility lies in the interplay of its three key functional groups:

-

The Boronic Acid Moiety: This functional group is the cornerstone of its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The boronic acid can be readily converted to a boronate ester, which participates in the transmetalation step of the catalytic cycle.[2]

-

The Ortho-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid. Its position ortho to the boronic acid introduces considerable steric hindrance, which can impact its reactivity in coupling reactions. Crucially, the nitro group is redox-active and can be selectively reduced to an amino group under hypoxic conditions, a hallmark of the tumor microenvironment. This property is the basis for its use in the design of redox-responsive drug delivery systems.[3]

-

The Meta-Acetamido Group: The acetamido group, being a moderately activating and ortho-, para-directing group, modulates the electronic nature of the aromatic ring. It also provides a handle for further synthetic modifications, allowing for the attachment of other molecular fragments or pharmacophores.

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A logical and field-proven synthetic strategy involves the nitration of a suitably protected aniline derivative, followed by borylation.

Proposed Synthetic Pathway

Sources

A Technical Guide to the Spectral Characterization of 3-Acetamido-2-nitrophenylboronic acid

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 3-Acetamido-2-nitrophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction: The Significance of this compound

This compound (C₈H₉BN₂O₅, Molar Mass: 223.98 g/mol ) is an aromatic boronic acid derivative of significant interest in the development of targeted therapeutics and chemical sensors.[1] The presence of the boronic acid moiety allows for covalent interactions with diols, a key feature exploited in the design of glucose sensors and as a reversible covalent inhibitor of serine proteases. The acetamido and nitro groups on the phenyl ring further modulate the electronic properties and steric environment of the molecule, influencing its reactivity and binding affinity. A thorough understanding of its spectral properties is paramount for confirming its identity, purity, and for studying its interactions with biological targets.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this specific molecule, this section provides a detailed prediction of the expected NMR, IR, and MS data based on its chemical structure and established principles of spectroscopy for analogous compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | -NH (Amide) | Amide protons are typically deshielded and appear as broad singlets. |

| ~8.2 | Broad Singlet | 2H | -B(OH)₂ | Boronic acid protons are exchangeable and often appear as a broad singlet. |

| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the acetamido group. |

| ~7.6 | Triplet | 1H | Ar-H | Aromatic proton para to the nitro group and meta to the boronic acid. |

| ~7.4 | Doublet | 1H | Ar-H | Aromatic proton meta to both the nitro and acetamido groups. |

| ~2.1 | Singlet | 3H | -CH₃ (Acetyl) | Methyl protons of the acetyl group typically appear as a sharp singlet. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C=O (Amide) | Carbonyl carbons are significantly deshielded. |

| ~150 | Ar-C (C-NO₂) | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~140 | Ar-C (C-NH) | Aromatic carbon attached to the nitrogen of the acetamido group. |

| ~135 | Ar-C (C-B) | Aromatic carbon attached to the boronic acid group; often broad due to quadrupolar relaxation of the boron nucleus. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~24 | -CH₃ (Acetyl) | Aliphatic carbon of the acetyl methyl group. |

Given the presence of a boron atom, ¹¹B NMR can be a useful supplementary technique. Boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1580 | Strong | N-H bend (amide II) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1380 | Medium | B-O stretch |

| ~1050 | Medium | B-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 223.0 | [M-H]⁻ |

| 205.0 | [M-H-H₂O]⁻ |

| 179.0 | [M-H-CO₂]⁻ |

Experimental Protocols

This section outlines detailed, step-by-step methodologies for acquiring high-quality spectral data for this compound.

NMR Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Rationale for Experimental Choices:

-

KBr Pellet: This method is suitable for solid samples and provides high-quality spectra with minimal interference.

-

Number of Scans: 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis and provides adequate detail for functional group identification.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for ESI-MS data acquisition.

Rationale for Experimental Choices:

-

ESI Source: Electrospray ionization is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.

-

Negative Ion Mode: The acidic nature of the boronic acid makes it amenable to deprotonation, leading to the formation of [M-H]⁻ ions, which are readily detected in negative ion mode.

-

Solvent: Methanol is a common solvent for ESI-MS that is volatile and promotes ionization.

Conclusion

The predicted spectral data and detailed experimental protocols provided in this guide serve as a robust framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate, paving the way for its successful application in drug discovery and materials science. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted phenylboronic acids.

References

- PubChem. (n.d.). 3-Nitrophenylboronic Acid. National Center for Biotechnology Information.

- American Chemical Society. (n.d.). NMR of boron compounds. Journal of Chemical Education.

- National Center for Biotechnology Information. (2002). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. PubMed.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

- Pharmaffiliates. (n.d.). This compound.

- VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech.

- University of Sheffield. (n.d.). Boron NMR.

- National Center for Biotechnology Information. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.

- ResearchGate. (n.d.). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods.

- National Center for Biotechnology Information. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC.

- GlobalChemMall. (n.d.). This compound.

- Magritek. (2018). Boron NMR Spectroscopy.

- PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Acetamido-2-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Valuable Reagent

3-Acetamido-2-nitrophenylboronic acid, a specialized arylboronic acid, holds significant promise in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety ortho to a nitro group and meta to an acetamido group, makes it a versatile building block for constructing complex molecules, particularly in the development of novel therapeutics. The electron-withdrawing nature of the nitro group, combined with the directing effects of the acetamido group, influences the reactivity of the boronic acid, enabling its participation in a variety of cross-coupling reactions. However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Adversary

While specific toxicological data for this compound is not extensively documented in publicly available literature, a comprehensive risk assessment can be formulated by examining the hazards associated with its structural analogs, primarily 3-nitrophenylboronic acid. The primary hazards are categorized as follows:

-

Skin Irritation and Corrosion: Phenylboronic acids are known to be irritants. Direct contact with this compound powder or solutions can cause skin irritation, redness, and discomfort. Prolonged or repeated contact may lead to more severe dermal reactions.

-

Serious Eye Damage/Irritation: The compound poses a significant risk to the eyes.[1][2][3][4][5][6] Accidental exposure to the eyes can cause serious irritation and potential damage.[1][2][3][4][5][6]

-

Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath.[1][3][4][5]

-

Harmful if Swallowed: Ingestion of the compound may be harmful.[1][3][7]

It is crucial to treat this compound with the respect due to a potentially hazardous chemical and to operate under the assumption that it carries risks similar to its better-characterized relatives.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 78887-38-4 | [8] |

| Molecular Formula | C8H9BN2O5 | [8] |

| Molecular Weight | 223.98 g/mol | [8] |

| Appearance | Solid powder | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol and ether. | [9] |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety hinges on a multi-layered approach to hazard mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective and sustainable safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are generally not viable options, as the compound is often the specific reagent required for a particular chemical transformation. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and the correct use of personal protective equipment.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Engineering Controls: Containing the Hazard

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and reaction setup, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powdered compound and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Last Barrier

The selection and proper use of PPE are non-negotiable when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2][10] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[10][11]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[10][12][13] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[10] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[10] For larger-scale operations, a chemical-resistant apron is recommended.[10][12]

Step-by-Step Handling and Storage Protocols: A Self-Validating System

Adherence to a standardized protocol is paramount for ensuring safety and reproducibility.

Preparation and Weighing

-

Preparation: Before bringing the compound into the work area, ensure that the fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, readily available.

-

Weighing: Tare a clean, dry weigh boat on a balance located inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Containment: Immediately after weighing, securely close the primary container of the compound.

Dissolution and Reaction Setup

-

Solvent Addition: Add the desired solvent to the reaction vessel within the fume hood.

-

Transfer: Carefully add the weighed this compound to the solvent. Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

-

Mixing: Stir the mixture until the solid is fully dissolved.

Storage: Maintaining Integrity and Safety

-

Container: Keep the compound in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14][15]

-

Temperature: While room temperature storage is generally acceptable, some suppliers recommend refrigeration to maintain long-term product quality.[3][15][16] Always consult the supplier's specific recommendations.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Caption: A clear workflow for responding to spills and exposures is essential.

Spills

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[3] Clean the spill area with a suitable solvent.

-

Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.

Personal Exposure

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4] Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3][4][14] Seek immediate medical attention.[1][2][3][4][14]

-

Inhalation: Move the affected person to fresh air.[1][2][3][4][15] If breathing is difficult, administer oxygen. Seek medical attention.[1][2][3][4][15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of this compound is not merely about following a set of rules; it is about fostering a culture of safety within the laboratory. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable reagent, paving the way for new discoveries in science and medicine.

References

- Benchchem. Personal protective equipment for handling 4-Formylphenylboronic acid.

- MedChemExpress. 3-Nitrophenylboronic acid-SDS.

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET (3-Nitrophenylboronic acid, hygroscopic).

- Sigma-Aldrich.

- U.S. Environmental Protection Agency. Personal Protective Equipment.

- CHEMM. Personal Protective Equipment (PPE).

- University of Arizona. Personal Protective Equipment Selection Guide.

- MedchemExpress.com. 3-Nitrophenylboronic acid | Biochemical Reagent.

- Angene Chemical. Safety Data Sheet (4,5-Difluoro-2-nitrophenylboronic acid).

- Fisher Scientific.

- Seton. Discover the Various Types of PPE for Optimal Chemical Safety.

- PubChem. 3-Nitrophenylboronic Acid.

- ChemicalBook. 2-Nitrophenylboronic acid CAS#: 5570-19-4.

- Sigma-Aldrich. 3-Nitrophenylboronic acid = 97 13331-27-6.

- TCI Chemicals. SAFETY DATA SHEET (4-Carboxy-2-nitrophenylboronic Acid).

- Sigma-Aldrich. SAFETY DATA SHEET (4-(Diphenylamino)phenylboronic acid).

- Pharmaffiliates. 78887-38-4| Chemical Name : this compound.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fishersci.es [fishersci.es]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-Nitrophenylboronic acid CAS#: 5570-19-4 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. epa.gov [epa.gov]

- 12. research.arizona.edu [research.arizona.edu]

- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Acetamido-2-nitrophenylboronic acid

This guide provides a comprehensive exploration of the putative mechanism of action for 3-Acetamido-2-nitrophenylboronic acid, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the established principles of boronic acid chemistry and enzyme inhibition, offering a framework for investigating this specific molecule's biological activity.

Introduction: The Boronic Acid Moiety as a Privileged Scaffold

Boronic acids have emerged as a significant class of compounds in medicinal chemistry and chemical biology.[1][2] Their utility stems from the unique electronic nature of the boron atom, which can reversibly form covalent bonds with nucleophiles, particularly the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites.[3][4] This ability to act as a "warhead" has led to the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib for the treatment of multiple myeloma.[3][5][6]

The core principle behind the inhibitory action of many boronic acids is their function as transition state analogs.[3][7] During the hydrolysis of peptide or ester bonds by enzymes like serine proteases, a transient, high-energy tetrahedral intermediate is formed. The boronic acid moiety, with its trigonal planar geometry, can readily accept a lone pair of electrons from a catalytic serine residue, forming a stable, tetrahedral boronate adduct that mimics this transition state, thereby inhibiting the enzyme.[3]

Deconstructing this compound: A Mechanistic Hypothesis

While specific literature on the mechanism of action of this compound is not extensively available, we can infer a plausible mechanism based on its structural features and the known pharmacology of related compounds.

The key functional groups are:

-

Phenylboronic acid: The core pharmacophore responsible for potential enzyme inhibition through covalent bond formation with a nucleophilic residue in an enzyme's active site.

-

2-Nitro group: This strongly electron-withdrawing group is expected to lower the pKa of the boronic acid, increasing its Lewis acidity and making the boron atom more susceptible to nucleophilic attack.[8] This could enhance its potency as an enzyme inhibitor. The ortho position of the nitro group may also influence the orientation of the molecule within a binding pocket.

-

3-Acetamido group: This group can participate in hydrogen bonding interactions with amino acid residues in an enzyme's active site, contributing to binding affinity and specificity.

Based on these features, the primary hypothesized mechanism of action for this compound is reversible, covalent inhibition of a target enzyme, likely a serine protease or a similar enzyme with a key nucleophilic residue in its active site. The acetamido and nitro substituents are predicted to play crucial roles in modulating the potency and selectivity of this interaction.

Proposed Biological Targets and Therapeutic Potential

Given the general propensity of boronic acids to inhibit proteases, several enzyme classes are high-priority putative targets for this compound:

-

Serine Proteases: This broad family of enzymes is involved in numerous physiological and pathological processes, including coagulation, inflammation, and cancer.[4] Specific examples include thrombin, trypsin, and prostate-specific antigen (PSA).[4][9]

-

β-Lactamases: These bacterial enzymes are a major cause of antibiotic resistance. Boronic acid-based inhibitors of β-lactamases are of significant interest for restoring the efficacy of β-lactam antibiotics.[7]

-

The Proteasome: As demonstrated by Bortezomib, the proteasome is a validated target for boronic acid-containing drugs in oncology.[3][5]

The specific substitution pattern of this compound may confer selectivity for a particular enzyme or a subset of enzymes within these classes.

Experimental Workflow for Elucidating the Mechanism of Action

To investigate the hypothesized mechanism of action, a systematic experimental approach is required. The following protocols outline the key steps for characterizing the interaction of this compound with a potential target enzyme.

Enzyme Inhibition Assays

The initial step is to determine if this compound inhibits the activity of a purified candidate enzyme.

Protocol 1: General Serine Protease Inhibition Assay

-

Prepare Reagents:

-

Purified serine protease (e.g., trypsin, chymotrypsin).

-

Fluorogenic or chromogenic substrate specific for the chosen protease.

-

Assay buffer (e.g., Tris-HCl or PBS at physiological pH).

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of the enzyme to the assay buffer.

-

Add varying concentrations of this compound (and a vehicle control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the progress curves).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Determination of Inhibition Modality

Once inhibition is confirmed, the next step is to understand how the inhibitor interacts with the enzyme.

Protocol 2: Michaelis-Menten Kinetics to Determine the Mode of Inhibition

-

Experimental Setup:

-

Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and this compound.

-

Use a fixed, sub-saturating concentration of the inhibitor (e.g., at or near its IC50 value) and a range of substrate concentrations.

-

-

Data Analysis:

-

Plot the initial reaction rates against the substrate concentration for both the uninhibited and inhibited reactions.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

Mixed: Lines intersect in the second or third quadrant.

-

-

Investigating the Reversibility of Inhibition

A key characteristic of boronic acid inhibitors is the reversibility of the covalent bond.

Protocol 3: Dialysis or Rapid Dilution to Assess Reversibility

-

Inhibitor-Enzyme Complex Formation:

-

Incubate the target enzyme with a high concentration of this compound (e.g., 10x IC50) for a sufficient time to allow for complex formation.

-

-

Removal of Unbound Inhibitor:

-

Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer to remove the unbound inhibitor.

-

Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer.

-

-

Measurement of Enzyme Activity Recovery:

-

At various time points after dialysis or dilution, take aliquots of the enzyme solution and measure its activity using the standard assay protocol.

-

-

Data Analysis:

-

Plot the recovery of enzyme activity over time. A gradual recovery of activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

-

Visualizing the Proposed Mechanism and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.

Caption: Proposed mechanism of reversible covalent inhibition.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 8. Buy 3-Nitrophenylboronic acid | 13331-27-6 [smolecule.com]

- 9. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Potential Applications of 3-Acetamido-2-nitrophenylboronic acid

Executive Summary

3-Acetamido-2-nitrophenylboronic acid is a multifunctional aromatic compound poised at the intersection of synthetic chemistry, medicinal research, and materials science. Its unique trifunctional architecture—comprising a reactive boronic acid, an electron-withdrawing nitro group, and a versatile acetamido moiety—renders it an exceptionally valuable building block. This guide provides an in-depth technical analysis of its potential applications, moving beyond simple descriptions to explore the causal relationships behind its utility. We will dissect its role as a sterically hindered yet strategic component in palladium-catalyzed cross-coupling reactions, its potential as a scaffold for complex heterocyclic drug candidates, and its promise in the development of advanced chemical sensors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this reagent for novel discoveries and innovations.

Part 1: Physicochemical Profile and Strategic Design

The utility of this compound stems directly from the interplay of its three functional groups. Understanding the role of each component is critical to exploiting its full potential.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 78877-38-4 | [1] |

| Molecular Formula | C₈H₉BN₂O₅ | [1] |

| Molecular Weight | 223.98 g/mol | [1] |

| Appearance | Typically an off-white to yellow powder | General Knowledge |

| Key Functional Groups | Boronic Acid [-B(OH)₂], Nitro [-NO₂], Acetamido [-NHC(O)CH₃] | [1] |

The Rationale Behind the Trifunctional Framework

-

The Boronic Acid Group [-B(OH)₂]: This is the primary reactive center for one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling.[2] Its ability to form reversible covalent bonds with diols is the foundation for its use in chemical sensors and bioconjugation.[3][4]

-

The ortho-Nitro Group [-NO₂]: Positioned directly adjacent to the boronic acid, the nitro group exerts significant steric and electronic influence. It is strongly electron-withdrawing, which modulates the reactivity of the boronic acid in coupling reactions.[5] Critically, the nitro group is a synthetic precursor to an amine (-NH₂), which opens a gateway to a vast array of subsequent chemical transformations, most notably the formation of heterocyclic ring systems.

-

The meta-Acetamido Group [-NHC(O)CH₃]: This group serves multiple purposes. It modifies the electronic properties of the phenyl ring and provides a hydrogen bond donor/acceptor site, which can be crucial for molecular recognition in biological systems.[6] Like the nitro group, it can be hydrolyzed back to a primary amine, offering an alternative or sequential site for derivatization.

This specific arrangement of functional groups makes the molecule a pre-organized scaffold, primed for complex, multi-step syntheses where regioselectivity and downstream functionalization are paramount.

Part 2: Application in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, valued for its mild conditions and broad functional group tolerance.[7][8] this compound serves as a valuable, albeit challenging, coupling partner.

Core Concept: The Suzuki-Miyaura Reaction

The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like our title compound) and an organohalide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Expertise & Insight: Overcoming Steric and Electronic Hurdles

The ortho-nitro group in this compound presents a significant challenge, primarily to the transmetalation step of the catalytic cycle.[5] This step, where the organic moiety is transferred from boron to palladium, is often rate-limiting for sterically hindered substrates.

Causality Behind Experimental Choices:

-

Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] Success hinges on the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps, while their steric bulk can facilitate the dissociation of other ligands to open a coordination site for the incoming boronic acid, thereby overcoming the hindrance from the nitro group.

-

Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7] Anhydrous ethereal solvents like 1,4-dioxane or THF are commonly employed to ensure catalyst stability and substrate solubility.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Self-Validation: The protocol's success is validated by monitoring the consumption of starting materials and the formation of the biaryl product via TLC or LC-MS.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 mmol, 1.2 equiv.).

-

Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv.), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the chosen bulky phosphine ligand (e.g., SPhos, 0.1 mmol, 10 mol%) if not using a pre-formed catalyst complex.

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base: Add anhydrous 1,4-dioxane (5 mL) and an aqueous solution of K₃PO₄ (2 M, 2.0 mmol, 2.0 equiv.) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]

- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Acetamido-2-nitrophenylboronic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Acetamido-2-nitrophenylboronic acid (3-A-2-NPBA), a specialized organic compound with significant potential in various scientific domains. Drawing upon established principles of organic chemistry and extensive data from structurally analogous molecules, this document outlines a proposed synthetic pathway, predicts key physicochemical properties, and explores promising applications in drug discovery and materials science. While direct experimental data for 3-A-2-NPBA is limited in publicly available literature, this guide offers a robust theoretical framework to stimulate and inform future research and development efforts.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and potential applications. The subject of this guide, this compound, incorporates two key functional groups: an acetamido group and a nitro group, positioned ortho and meta to the boronic acid moiety, respectively. This unique arrangement is predicted to impart a distinct set of characteristics, opening avenues for novel applications.

Boron-containing compounds have garnered increasing interest in medicinal chemistry. The ability of boronic acids to form reversible covalent bonds with diols is central to their use as sensors for saccharides and in the development of targeted drug delivery systems. Furthermore, the incorporation of boron into drug candidates has led to the development of potent enzyme inhibitors.

Physicochemical Properties: An Educated Projection

Direct experimental data for 3-A-2-NPBA is not widely available. However, by analyzing the properties of its constituent parts and related molecules, we can project its likely characteristics.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H9BN2O5 | Based on the chemical structure. |

| Molecular Weight | 224.98 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow crystalline solid. | Based on the appearance of similar substituted phenylboronic acids.[1][2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | The presence of polar functional groups (acetamido, nitro, boronic acid) suggests this solubility profile.[1] |

| pKa | Estimated to be in the range of 7-8. | The electron-withdrawing nitro group will lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8), making it a stronger Lewis acid.[3] |

| Stability | Stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines. | General stability profile for arylboronic acids. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3-Acetamidophenylboronic acid. The key transformation is the regioselective nitration of the aromatic ring.

Retrosynthetic Analysis

The logical disconnection for 3-A-2-NPBA points to 3-Acetamidophenylboronic acid as the immediate precursor, with the introduction of the nitro group at the 2-position being the key synthetic step.